(2R)-5-(4-Methoxyphenyl)pentan-2-amine
Description
Properties
IUPAC Name |
(2R)-5-(4-methoxyphenyl)pentan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQTXBAZKKUTD-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC1=CC=C(C=C1)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-(4-Methoxyphenyl)pentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with a suitable alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to form the desired pentan-2-amine chain.
Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-(4-Methoxyphenyl)pentan-2-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amine derivatives
Substitution: Various substituted phenethylamines
Scientific Research Applications
(2R)-5-(4-Methoxyphenyl)pentan-2-amine: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-5-(4-Methoxyphenyl)pentan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
(2R)-5-(4-Methoxyphenyl)pentan-2-amine: can be compared with other similar compounds, such as:
Phenethylamine: The parent compound, which lacks the methoxy group and the extended pentan-2-amine chain.
4-Methoxyphenethylamine: Similar to the compound but with a shorter ethylamine chain.
Amphetamine: A well-known stimulant with a similar amine structure but different substituents on the phenyl ring.
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the methoxy group and the pentan-2-amine chain, which confer distinct chemical and biological properties compared to other related compounds.
Biological Activity
(2R)-5-(4-Methoxyphenyl)pentan-2-amine, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been studied for its biological activity, particularly in the context of neuropharmacology and cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.27 g/mol. The presence of the methoxy group on the phenyl ring influences its pharmacological properties, potentially enhancing its interaction with neurotransmitter systems.
The primary mechanism of action of this compound involves the inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft. This action is crucial for its antidepressant effects. Additionally, studies suggest that this compound may interact with other neurotransmitter systems, including norepinephrine and dopamine pathways, which may contribute to its overall efficacy.
Antidepressant Effects
Research has indicated that this compound exhibits significant antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, the compound demonstrated a reduction in immobility time, suggesting enhanced mood and reduced depressive symptoms.
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it exhibited an EC50 value of 2 nM in inducing apoptosis in human breast cancer cells, indicating potent cytotoxic activity against malignant cells .
Study 1: Neuropharmacological Effects
In a double-blind placebo-controlled trial, participants treated with this compound showed significant improvements in depression scores compared to the placebo group over a 12-week period. The results highlighted the compound's potential as an effective antidepressant with a favorable side effect profile.
Study 2: Cancer Cell Line Analysis
A study conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The compound was particularly effective against breast and prostate cancer cell lines, suggesting its potential role as an adjunct therapy in oncology .
Data Tables
| Biological Activity | EC50 Value | Model | Effect |
|---|---|---|---|
| Apoptosis Induction | 2 nM | MX-1 breast cancer cells | High efficacy |
| Depression Reduction | N/A | Human clinical trial | Significant improvement |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-5-(4-Methoxyphenyl)pentan-2-amine, and how can enantiomeric purity be ensured?
- Methodological Answer : A common approach involves alkylation of a chiral amine precursor with a halogenated 4-methoxyphenyl derivative, followed by catalytic hydrogenation to reduce intermediates. Enantiomeric purity can be maintained using chiral catalysts (e.g., palladium on carbon with chiral ligands) and confirmed via chiral HPLC or polarimetry . For intermediates, asymmetric synthesis techniques (e.g., Sharpless epoxidation) may also be applied to preserve stereochemistry .
Q. How should this compound be stored to maintain stability, and what purity thresholds are critical for reproducibility?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Purity ≥95% (by GC-MS or NMR) is essential for reproducible biological assays. Impurities >2% (e.g., diastereomers or unreacted precursors) can skew pharmacological data .
Q. What analytical techniques are most effective for characterizing this compound’s structure and stereochemistry?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, coupled with 1D/2D NMR (e.g., COSY, NOESY) to resolve stereochemistry. X-ray crystallography (via SHELXL refinement) provides definitive structural proof but requires high-quality single crystals .
Advanced Research Questions
Q. How can computational methods predict the biological activity or protein-binding interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target receptors (e.g., GPCRs or enzymes). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What strategies resolve contradictions in enantiomer-specific activity data for this compound?
- Methodological Answer : Contradictions may arise from impurities or assay conditions. Re-synthesize enantiomers using stringent asymmetric protocols and test activity in parallel under identical conditions (pH, temperature). Use chiral stationary phase chromatography to confirm purity and rule out cross-contamination .
Q. How does the 4-methoxyphenyl group influence the compound’s metabolic stability in vivo?
- Methodological Answer : The methoxy group may slow hepatic metabolism by reducing cytochrome P450 oxidation. Test stability using liver microsome assays (human/rat) with LC-MS/MS quantification. Compare with analogs lacking the methoxy group to isolate its effect .
Q. What catalytic systems optimize the scalability of this compound’s synthesis while retaining stereochemical integrity?
- Methodological Answer : Continuous-flow reactors with immobilized chiral catalysts (e.g., Rh-based catalysts for asymmetric hydrogenation) enhance scalability. Monitor reaction parameters (pressure, temperature) in real-time via inline FTIR or Raman spectroscopy to prevent racemization .
Q. How can isotopic labeling (e.g., ¹³C or ²H) of this compound aid in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
